molecular formula C9H10FNO3S B3032656 Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- CAS No. 33719-21-0

Benzenesulfonyl fluoride, 4-((acetylamino)methyl)-

Cat. No. B3032656
CAS RN: 33719-21-0
M. Wt: 231.25 g/mol
InChI Key: MHDPNRPBTSKUAW-UHFFFAOYSA-N
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Description

Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- (abbreviated as BSF-AAM) is an organofluorine compound that has been used in a wide range of scientific research applications. It has been used in the synthesis of organic compounds, as an inhibitor of enzymes, and as a reagent in biochemistry experiments.

Scientific Research Applications

  • Electrofluorination Process : The electrofluorination process of organic compounds, including those related to benzenesulfonyl fluoride, has been studied for its potential industrial applications. This process involves the anodic oxidation of organic molecules, suggesting a pathway for the synthesis of fluorinated organic compounds, which are significant in various industrial applications, including pharmaceuticals and agrochemicals (Gambaretto et al., 1982).

  • Environmental Impacts of Fluoride : Research on the environmental impact of fluoride compounds has shown that while fluoride is widely distributed in the environment and has certain beneficial effects at low concentrations, excessive exposure can lead to adverse effects. These studies, while not directly related to benzenesulfonyl fluoride, provide context on the environmental considerations of handling fluorinated compounds (Peckham & Awofeso, 2014).

  • Adsorption of Fluoride : The adsorption process for the removal of fluoride from aqueous solutions is a significant area of research. This area explores various adsorbents, including those related to aluminum-based composites, for defluoridation of water. This research highlights the environmental applications of materials that could be related to the chemistry of benzenesulfonyl fluoride (Habuda-Stanić et al., 2014).

  • Fluorinated Compounds in Drug Design : The inclusion of fluorine atoms in pharmaceutical compounds significantly affects their metabolic stability, distribution, and overall efficacy. Studies on the metabolic and pharmaceutical aspects of fluorinated compounds offer insights into how benzenesulfonyl fluoride derivatives could be optimized for therapeutic applications (Johnson et al., 2020).

  • Energy Harvesting Applications : Research on two-dimensional materials, such as MXenes, which are fluorinated, highlights the potential of fluorine-containing compounds in enhancing cation intercalation for energy storage applications. This indicates the broader utility of fluorine chemistry, including compounds like benzenesulfonyl fluoride, in developing advanced materials for energy harvesting (Hemanth & Kandasubramanian, 2020).

Safety and Hazards

“Benzenesulfonyl fluoride, 4-((acetylamino)methyl)-” is classified as Skin Corr. 1B under the GHS05 hazard classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wear protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation wear respiratory protection (P304 + P340) .

Mechanism of Action

properties

IUPAC Name

4-(acetamidomethyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDPNRPBTSKUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187403
Record name Benzenesulfonyl fluoride, 4-((acetylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33719-21-0
Record name Benzenesulfonyl fluoride, 4-((acetylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033719210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl fluoride, 4-((acetylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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